2-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline
Descripción
The compound 2-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline features a hybrid structure combining two pharmacologically relevant moieties:
- Imidazo[2,1-b][1,3]thiazole core: Substituted at position 6 with a 4-methoxyphenyl group and at position 3 with a methyl group.
- Tetrahydroisoquinoline: Linked via a carbonyl group at position 2 of the imidazothiazole.
The 4-methoxyphenyl group enhances electron density and may improve bioavailability, while the methyl group at position 3 introduces steric effects.
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-15-21(22(27)25-12-11-16-5-3-4-6-18(16)13-25)29-23-24-20(14-26(15)23)17-7-9-19(28-2)10-8-17/h3-10,14H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLYKUKZVMAHAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-acetylbenzimidazoles with thiourea in the presence of iodine in ethyl alcohol . This reaction forms the imidazo[2,1-b][1,3]thiazole core, which is then further functionalized to introduce the 4-methoxyphenyl and tetrahydroisoquinoline moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[2,1-b][1,3]thiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation. Its thiazole component has been associated with the inhibition of key enzymes that facilitate tumor growth.
- Case Study : In vitro assays demonstrated that related compounds displayed high levels of growth inhibition in several cancer cell lines. For example, a derivative exhibited an average cell growth inhibition rate of 12.53% against human tumor cells in National Cancer Institute (NCI) protocols .
Neurological Applications
The compound has potential applications in treating neurodegenerative diseases such as Alzheimer's disease:
- Acetylcholinesterase Inhibition : Similar compounds containing thiazole structures have shown promising results as acetylcholinesterase (AChE) inhibitors. This action is crucial for increasing acetylcholine levels in the brain, thereby improving cognitive function .
- Research Findings : A study reported that a series of thiazole-based compounds demonstrated significant AChE inhibitory activity (IC50 values as low as 2.7 µM), suggesting their potential as therapeutic agents for Alzheimer's disease .
Antimicrobial Properties
Compounds with similar structural features have been evaluated for antimicrobial activity:
- In Vitro Studies : Research indicates that derivatives of thiazole can inhibit the growth of various bacterial strains. This property may be attributed to their ability to disrupt bacterial cell wall synthesis or metabolic pathways.
- Case Example : A related thiazole compound was found to exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria in laboratory settings.
Synthetic Pathway Overview
- Formation of Thiazole Ring : Initial steps involve the condensation of appropriate aldehydes and amines to form thiazole derivatives.
- Isoquinoline Synthesis : The isoquinoline moiety can be synthesized through cyclization reactions involving phenolic compounds and suitable carbonyl precursors.
- Final Coupling Reaction : The final product is obtained by coupling the thiazole derivative with the tetrahydroisoquinoline component under controlled conditions.
Challenges in Synthesis
- Yield Optimization : Achieving high yields while maintaining purity can be challenging due to the complexity of the reaction pathways.
- Characterization Techniques : Advanced techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Mecanismo De Acción
The mechanism of action of 2-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA, leading to various biological effects such as inhibition of enzyme activity, modulation of receptor signaling, and induction of DNA damage . The exact pathways and molecular interactions depend on the specific application and biological context.
Comparación Con Compuestos Similares
Structural Modifications in Imidazo[2,1-b][1,3]thiazole Derivatives
The imidazothiazole scaffold is highly versatile. Key structural variations in analogues include:
Notes:
- Electron-donating vs. electron-withdrawing groups : The 4-methoxyphenyl group in the target compound enhances π-π stacking and solubility compared to halogenated derivatives (e.g., 4-fluoro or 4-chloro) .
- Methyl group at position 3 : Reduces metabolic degradation compared to unsubstituted analogues .
Tetrahydroisoquinoline-Linked Analogues
The tetrahydroisoquinoline moiety is critical for neuroactivity. Key comparisons include:
Notes:
Pharmacological and Metabolic Considerations
- Blood-brain barrier (BBB) penetration: Both tetrahydroisoquinolines and halogenated imidazothiazoles (e.g., 4-fluoro derivatives) exhibit BBB permeability, implying the target compound may have CNS activity .
- Metabolic stability : The 3-methyl group on the imidazothiazole likely reduces oxidative metabolism compared to unmethylated analogues .
- Toxicity: N-Methylated tetrahydroisoquinolines are precursors to neurotoxins, warranting caution for the target compound’s safety profile .
Actividad Biológica
The compound 2-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of an imidazo[2,1-b][1,3]thiazole moiety attached to a tetrahydroisoquinoline structure. Its molecular formula is with a molecular weight of approximately 405.49 g/mol. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazo[2,1-b][1,3]thiazole Ring : This is achieved by reacting 2-aminobenzothiazole with appropriate aldehydes or ketones.
- Introduction of the 4-Methoxyphenyl Group : This is done via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
- Tetrahydroisoquinoline Formation : The final step involves cyclization to form the tetrahydroisoquinoline structure.
Anticancer Properties
Research indicates that compounds similar to 2-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline exhibit significant anticancer activity. For instance:
- A study evaluated various imidazo[2,1-b][1,3]thiazole derivatives for their cytotoxic effects against multiple cancer cell lines (e.g., leukemia, lung cancer) and found promising results with IC50 values ranging from 0.59 to 2.81 μM .
- The mechanism of action is believed to involve inhibition of phosphorylation of focal adhesion kinase (FAK), which is implicated in cancer cell proliferation and migration .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Similar imidazo derivatives have been tested against various bacterial strains and exhibited inhibitory effects .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, there is emerging evidence suggesting that these compounds may possess anti-inflammatory properties. This aspect is particularly relevant in the context of chronic diseases where inflammation plays a critical role.
Research Findings and Case Studies
A comprehensive review of literature reveals several studies focusing on the biological activities of related compounds:
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Formation of the imidazo[2,1-b][1,3]thiazole core via cyclization of substituted thioamides and α-haloketones under reflux in ethanol .
- Step 2 : Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) in dimethylformamide (DMF) at 80–100°C .
- Step 3 : Carboxylation at the 2-position using ethyl chlorooxalate, followed by hydrolysis to the carboxylic acid .
- Step 4 : Final coupling with 1,2,3,4-tetrahydroisoquinoline via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane .
- Optimization : Monitor intermediates via TLC and adjust reaction time/temperature. Use catalysts like CuI for improved yields in heterocycle formation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; imidazo-thiazole ring protons at δ 7.2–8.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ expected for C₂₇H₂₄N₃O₂S).
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and aromatic C-H bends .
- HPLC-Purity Analysis : Use C18 columns with acetonitrile/water gradients to ensure >95% purity .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus (MIC determination) .
- Anticancer Screening : MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations .
- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?
- Methodological Answer :
- Modify Substituents : Syntize analogs with halogen (F, Cl) or electron-withdrawing groups (CF₃) at the 4-methoxyphenyl ring to enhance target binding .
- Tetrahydroisoquinoline Modifications : Replace with other bicyclic amines (e.g., indoline) to assess steric effects .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with the carbonyl group) .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Dose-Response Curves : Re-test conflicting compounds at 5–8 concentrations to rule out false positives/negatives .
- Off-Target Profiling : Use kinase panels (e.g., Eurofins) to identify promiscuous binding.
- Solubility Adjustments : Add co-solvents (DMSO ≤1%) or use nanoformulations to address false negatives from poor bioavailability .
Q. Which computational methods predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target <5), BBB permeability, and CYP inhibition .
- Toxicity Screening : Run ProTox-II for hepatotoxicity alerts related to the imidazo-thiazole core.
- Molecular Dynamics (MD) Simulations : Simulate binding stability to targets (e.g., 14-α-demethylase) over 100 ns using GROMACS .
Q. How can researchers elucidate the pharmacological mechanism of action for this compound?
- Methodological Answer :
- Target Identification : Perform thermal shift assays (TSA) with recombinant proteins to detect binding-induced stability changes .
- CRISPR-Cas9 Knockout : Validate target dependency by knocking out candidate genes (e.g., CYP51A1) in cell lines .
- Transcriptomics : RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis genes) .
Q. What approaches improve the solubility and bioavailability of this compound?
- Methodological Answer :
- Salt Formation : Screen with HCl or sodium salts to enhance aqueous solubility .
- Prodrug Design : Introduce ester groups at the carboxyl moiety for hydrolysis in vivo .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm) to improve plasma half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
